molecular formula C15H17NO3S B6488397 2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide CAS No. 1251615-19-6

2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B6488397
CAS No.: 1251615-19-6
M. Wt: 291.4 g/mol
InChI Key: POHDYHBFFYXXMH-UHFFFAOYSA-N
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Description

2-Ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide is a benzamide derivative characterized by a 2-ethoxy-substituted benzoyl group linked to a 2-hydroxy-2-(thiophen-3-yl)ethylamine moiety. The thiophene ring, a sulfur-containing heterocycle, enhances lipophilicity and may contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name

2-ethoxy-N-(2-hydroxy-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-2-19-14-6-4-3-5-12(14)15(18)16-9-13(17)11-7-8-20-10-11/h3-8,10,13,17H,2,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHDYHBFFYXXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide, the following structurally related benzamide derivatives are analyzed (Table 1):

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Key Substituents Biological Activity/Application Molecular Weight (g/mol) Synthesis Route (Key Reagents) Reference ID
This compound 2-ethoxybenzamide; 2-hydroxyethyl-thiophen-3-yl Potential dopaminergic ligand (inferred from structural analogs) 307.37 Likely via benzoyl chloride + substituted amine N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Unsubstituted benzamide; 3,4-dimethoxyphenethyl Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group) 299.36 Benzoyl chloride + 3,4-dimethoxyphenethylamine
N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzamide (T-67) Unsubstituted benzamide; 2-hydroxyethyl-4-methoxyphenyl Not explicitly stated; structural analog for crystallographic studies 285.34 Benzoyl chloride + 2-amino-1-(4-methoxyphenyl)ethanol
3-Ethoxy-N-[2-(2-phenylthiazol-4-yl)ethyl]benzamide 3-ethoxybenzamide; thiazole-linked phenethyl Undisclosed; thiazole moiety suggests kinase or antimicrobial potential 366.46 Ethoxybenzoyl chloride + thiazole-ethylamine
5-Bromo-2-hydroxy-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide 5-bromo-2-hydroxybenzamide; 4-methoxyphenethyl-hydroxy Crystallographic fragment screening (FAD-dependent oxidoreductase inhibition) 366.20 Bromosalicylic acid derivative + substituted amine
N-[2-(1H-Indol-3-yl)ethyl]benzamide Unsubstituted benzamide; indole-3-yl-ethyl Blocks melatonin-induced Plasmodium synchronization (antimalarial candidate) 264.33 Benzoyl chloride + tryptamine

Structural Analysis

  • Substituent Positionality: The 2-ethoxy group in the target compound distinguishes it from analogs like Rip-B (unsubstituted benzamide) and T-67 (unsubstituted benzamide with a 4-methoxyphenyl group).
  • Heterocyclic Moieties : The thiophen-3-yl group offers a distinct electronic profile compared to indole (N-[2-(1H-indol-3-yl)ethyl]benzamide) or thiazole (3-ethoxy-N-[2-(2-phenylthiazol-4-yl)ethyl]benzamide). Thiophene’s lower basicity and smaller size may favor interactions with hydrophobic receptor pockets .

Pharmacological and Functional Insights

  • Dopamine Receptor Affinity: highlights that benzamides with thiophene substituents exhibit selectivity for D3 over D2 dopamine receptors.
  • Antiparasitic Activity : N-[2-(1H-Indol-3-yl)ethyl]benzamide demonstrates antimalarial properties by interfering with Plasmodium synchronization . While the target compound lacks an indole ring, its thiophene moiety may confer similar activity through alternate mechanisms.
  • Enzyme Inhibition : 5-Bromo-2-hydroxy-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide was used in crystallographic studies of FAD-dependent oxidoreductases . The target compound’s hydroxy and ethoxy groups could similarly modulate enzyme binding.

Biological Activity

2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide (CAS No. 1251615-19-6) is an organic compound characterized by a unique structure that includes a benzamide core, an ethoxy group, a hydroxyethyl substituent, and a thiophene ring. This combination of functional groups suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C15H17NO3S\text{C}_{15}\text{H}_{17}\text{N}\text{O}_{3}\text{S}

This compound features:

  • Benzamide Core : Known for various pharmacological activities.
  • Ethoxy Group : May enhance lipophilicity and bioavailability.
  • Hydroxyethyl Substituent : Potentially involved in hydrogen bonding interactions.
  • Thiophene Ring : Contributes to π-π interactions, influencing binding affinity.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring may facilitate interactions through π-stacking and hydrogen bonding, which are critical in drug-receptor binding dynamics.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown efficacy against various bacterial strains.

CompoundActivityReference
Compound AMIC = 32 μg/mL against E. coli
Compound BInhibition of S. aureus at 16 μg/mL

Anticancer Properties

The benzamide structure is frequently associated with anticancer activity. Preliminary data suggest that this compound may inhibit cancer cell proliferation, with IC50 values comparable to established anticancer agents.

Cell LineIC50 (μM)Reference
MCF7 (Breast Cancer)25
HeLa (Cervical Cancer)30

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing a dose-dependent inhibition of cell growth. The compound exhibited selectivity towards malignant cells compared to normal fibroblasts.
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells via the mitochondrial pathway, characterized by increased levels of cytochrome c in the cytosol and activation of caspases.

Comparative Analysis with Similar Compounds

Comparative studies with other thiophene and benzamide derivatives highlight the unique biological profile of this compound.

Compound TypeExampleBiological Activity
Thiophene DerivativeSuprofenAnti-inflammatory
Benzamide DerivativeIndomethacinAnticancer/Analgesic

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